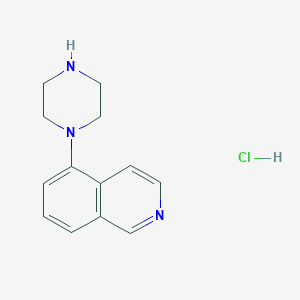

5-(Piperazin-1-yl)isoquinoline hydrochloride

描述

Chemical Identity and Nomenclature

The chemical identity of 5-(piperazin-1-yl)isoquinoline hydrochloride is defined by its molecular formula C₁₃H₁₆ClN₃ , with a molecular weight of 249.74 g/mol . Its IUPAC name, 5-piperazin-1-ylisoquinoline hydrochloride , reflects the substitution pattern: a piperazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) is attached to the fifth carbon of the isoquinoline core, with a hydrochloride counterion. The compound’s SMILES notation, C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl , provides a detailed representation of its connectivity.

Key identifiers include:

The crystalline solid exhibits solubility in polar solvents such as water and ethanol, a property critical for its utility in synthetic applications.

Historical Development in Heterocyclic Chemistry

The synthesis of isoquinoline derivatives dates to the 19th century, with early work focused on isolating natural alkaloids like morphine and papaverine. The unsubstituted isoquinoline framework was first isolated from coal tar in 1885, but functionalized derivatives such as this compound emerged much later, driven by advances in synthetic methodologies.

The Pomeranz-Fritsch reaction , developed in the early 20th century, enabled the cyclization of benzaldehyde derivatives to form isoquinoline cores. Subsequent modifications, including the Bischler-Napieralski reaction , allowed the introduction of nitrogen-containing substituents like piperazine. Piperazine itself, a versatile building block in medicinal chemistry, became widely used in the mid-20th century to enhance pharmacokinetic properties. The combination of these two motifs—isoquinoline and piperazine—reflects a strategic effort to exploit synergistic electronic and steric effects for drug discovery.

Position Within Isoquinoline Derivative Classifications

Isoquinoline derivatives are classified based on substitution patterns and biological activity. This compound belongs to the C07D subclass under the International Patent Classification system, which encompasses heterocyclic compounds with multiple nitrogen atoms. Specifically, it falls under C07D 401/00 , covering isoquinolines with a piperazine substituent.

Structurally, the compound is part of a broader family of N-alkylated isoquinolines , where the piperazine group enhances solubility and binding affinity in biological systems. Compared to simpler isoquinoline alkaloids (e.g., berberine), the piperazine moiety introduces conformational flexibility, enabling interactions with diverse molecular targets. This structural versatility has made it a valuable intermediate in synthesizing kinase inhibitors and antimicrobial agents.

属性

IUPAC Name |

5-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZSVZACHQAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655119 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209733-17-5 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生物活性

5-(Piperazin-1-yl)isoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of isoquinoline, a structural motif known for its presence in various bioactive compounds. The piperazine moiety enhances the compound's solubility and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Similar to other piperazine derivatives, this compound may influence the GABAergic system, which is crucial for neurotransmitter regulation in the central nervous system. It binds selectively to GABA receptors, potentially leading to hyperpolarization of neurons and subsequent effects on neuronal excitability.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as tyrosinase, which plays a role in melanin synthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor properties by inducing apoptosis in cancer cells through intrinsic mitochondrial pathways. Its structural similarity to other known anticancer agents suggests a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antitumor Efficacy : A study demonstrated that derivatives of this compound induced significant apoptosis in various cancer cell lines, including HeLa and A549. The mechanism involved mitochondrial signaling pathways that trigger cell death .

- Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases .

- Antibacterial Studies : The compound has shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is expected to exhibit good oral bioavailability due to its piperazine component, which enhances solubility.

- Metabolism : It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid, facilitating its excretion from the body.

- Toxicity Profile : While lower doses may exhibit therapeutic effects, higher doses have been associated with neurotoxicity and gastrointestinal disturbances. Careful dosage regulation is essential for clinical applications.

科学研究应用

Medicinal Chemistry

5-(Piperazin-1-yl)isoquinoline hydrochloride serves as a versatile scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity and selectivity towards specific targets.

Key Findings:

- Dopamine Receptor Agonism: Research indicates that derivatives of this compound can act as selective agonists for dopamine D2 and D3 receptors, which are crucial in treating disorders like Parkinson's disease (PD) and schizophrenia. The binding affinity of these compounds to D2 and D3 receptors has been quantitatively assessed, with some showing high selectivity towards the D3 receptor, which is linked to mood regulation and behavior .

- Neuroprotective Effects: Compounds derived from 5-(Piperazin-1-yl)isoquinoline have demonstrated neuroprotective properties in animal models of PD. The mechanism is believed to involve antioxidant activity combined with receptor agonism, addressing oxidative stress in the brain .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for various neuropsychiatric disorders.

Applications:

- Antidepressant Properties: The agonistic action on the D3 receptor has been associated with antidepressant effects, making it a potential therapeutic agent for patients suffering from depression related to PD .

- Psychiatric Disorders: The ability to modulate dopamine pathways suggests its utility in treating other psychiatric conditions, including anxiety and schizophrenia. Ongoing studies focus on optimizing derivatives to enhance efficacy and reduce side effects .

Drug Development

The synthetic versatility of this compound facilitates the creation of novel pharmaceuticals.

Case Studies:

- A series of piperazine-substituted isoquinolines have been developed and tested for their pharmacological profiles. These studies often involve structure-activity relationship (SAR) analyses to identify compounds with improved potency and selectivity .

- Patent Applications: There are several patents related to piperazine derivatives that emphasize their potential in treating mental disorders, showcasing the ongoing interest in this class of compounds .

Summary Table of Research Findings

化学反应分析

Nucleophilic Substitution Reactions

The piperazine and isoquinoline moieties enable diverse substitution pathways:

1.1 Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride produces N-acetylpiperazine derivatives.

1.2 Isoquinoline Ring Substitution

The isoquinoline core participates in electrophilic substitution. Bromination at the 5-position using N-bromosuccinimide (NBS) yields 5-bromo derivatives, which are precursors for cross-coupling reactions .

Coupling Reactions

The brominated derivative facilitates cross-coupling:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) forms biaryl products .

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces substituents at the 5-position .

Oxidation and Reduction

3.1 Piperazine Oxidation

The piperazine ring is oxidized to a nitroso derivative using H₂O₂/Fe²⁺, though this is less common due to steric hindrance .

3.2 Isoquinoline Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the isoquinoline ring to a tetrahydroisoquinoline, altering its electronic properties .

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes pH-dependent equilibria:

-

Neutralization with NaOH releases the free base (pKa ~8.5 for piperazine) .

-

Salt metathesis with stronger acids (e.g., H₂SO₄) forms alternative salts .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for catalytic applications .

Key Mechanistic Insights

相似化合物的比较

Core Structure Variations: Piperazine vs. Homopiperazine (1,4-Diazepane)

A critical distinction lies in the amine ring size and linkage:

- Fasudil Hydrochloride: Features a 7-membered 1,4-diazepane (homopiperazine) connected via a sulfonyl group to the 5-position of isoquinoline. This sulfonyl linkage enhances electronic interactions with kinase active sites, contributing to Fasudil’s potency as a Rho-kinase inhibitor .

- 5-(Piperazin-1-yl)isoquinoline Hydrochloride: Uses a 6-membered piperazine ring directly attached to the isoquinoline core. The absence of a sulfonyl group may reduce binding affinity for kinases but could improve metabolic stability or solubility .

Table 1: Structural and Functional Comparison

Positional Isomerism: 5- vs. 6-Substitution

The position of the piperazine group on the isoquinoline core significantly impacts activity:

- 6-Piperazin-1-yl-Isoquinoline HCl: A positional isomer with piperazine at the 6-position. While its pharmacological profile is understudied, its role as a synthetic intermediate highlights its utility in diversifying drug scaffolds .

Table 2: Positional Isomer Effects

| Compound | Substitution Position | Key Applications |

|---|---|---|

| 5-(Piperazin-1-yl)isoquinoline HCl | 5-position | Kinase inhibition (inferred) |

| 6-Piperazin-1-yl-Isoquinoline HCl | 6-position | Pharmaceutical synthesis |

Substituent Modifications on the Amine Ring

Variations in piperazine/diazepane substituents alter kinase selectivity and potency:

- Fasudil Derivatives : A derivative with a 2-methyl-1,4-diazepane (compound 1 in ) showed enhanced Rho-kinase inhibition compared to Fasudil, emphasizing the role of alkyl substituents in optimizing binding .

- H7, H8, and HA1004: These isoquinoline sulfonamides with modified piperazines (e.g., guanidinoethyl in HA1004) exhibit graded PKC inhibition. H7 (2-methylpiperazine) is the most potent, while HA1004 is weak, correlating with their PKC affinity .

Table 3: Substituent Impact on Activity

Halogenated Derivatives

Chlorination at the 8-position of the isoquinoline core (e.g., 8-chloro-5-(piperazin-1-ylsulfonyl)isoquinoline dihydrochloride) introduces steric and electronic effects.

准备方法

Nucleophilic Aromatic Substitution on Isoquinoline Derivatives

A common approach involves the reaction of 5-chloroisoquinoline or related halogenated isoquinolines with piperazine under reflux conditions to substitute the halogen with the piperazinyl group. The reaction is typically performed in polar aprotic solvents or alcohols, with heating to facilitate substitution.

- Reaction conditions:

- Solvent: Isopropanol or ethanol

- Temperature: Reflux (~80-100 °C)

- Time: 12-24 hours

- Molar ratio: 1:1 to 1:2 (isoquinoline derivative : piperazine)

- Work-up: After completion, the reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the hydrochloride salt of the product.

- Yield: Typically ranges from 70% to 85% depending on purity and reaction parameters.

Sulfonyl Chloride Intermediate Route

An alternative synthetic route involves the use of 5-isoquinoline sulfonyl chloride as an intermediate, which reacts with piperazine to form the sulfonamide derivative. Subsequent steps include protection/deprotection and cyclization to achieve the desired piperazinyl isoquinoline structure.

- Steps involved:

- Sulfonamidation of 5-isoquinoline sulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine).

- Protection of amino groups if necessary (e.g., with trifluoroacetic acid or carbodiimide coupling agents).

- Cyclization and purification steps to isolate the hydrochloride salt.

- Advantages: This method allows structural modifications and functional group tolerance.

- Yield and purity: Overall yields up to 67% with purity >99% reported in optimized processes.

Direct Reaction with Piperazine Hydrochloride

In some processes, piperazine hydrochloride is directly reacted with halogenated isoquinoline derivatives under controlled pH and temperature, followed by crystallization of the hydrochloride salt.

- Typical conditions:

- Solvent mixture: Water/dichloromethane or ethyl acetate

- Acidification: Using 2N HCl or aqueous HCl to obtain the hydrochloride salt

- Purification: Washing with hexane or isopropyl acetate to remove impurities

- Crystallization: Controlled cooling and seeding to obtain crystalline hydrochloride salt with defined polymorphs.

Detailed Data Table of Typical Reaction Conditions and Outcomes

| Method | Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 5-chloroisoquinoline + piperazine | Reflux in isopropanol, 12-24 h | 12-24 h | 70-85 | >98 | Simple, scalable |

| Sulfonyl chloride intermediate | 5-isoquinoline sulfonyl chloride | Triethylamine, EtOAc, ambient temp; protection, cyclization | Multi-step | ~67 | 99.9 | High purity, suitable for scale |

| Direct reaction with HCl salt | 5-chloroisoquinoline + piperazine hydrochloride | Water/CH2Cl2, acidification with 2N HCl | 3-6 h | 75-80 | >98 | Controlled crystallization |

Research Findings and Process Optimization

A 2021 study in Organic Process Research & Development described an environmentally friendly and cost-effective six-step synthetic process for a related piperazinyl isoquinoline hydrochloride, achieving 67.1% overall yield and 99.94% purity. The process avoided use of homopiperazine intermediates, simplifying scale-up and reducing impurities.

Structure-activity relationship studies have utilized variants of piperazinyl isoquinoline derivatives synthesized via sulfonyl chloride intermediates, demonstrating the versatility of this route for medicinal chemistry applications.

Patent literature reveals that careful control of pH during acidification and crystallization stages is crucial to obtaining the desired hydrochloride salt polymorph with high purity and yield.

Summary of Preparation Method Analysis

| Aspect | Nucleophilic Substitution | Sulfonyl Chloride Route | Direct Piperazine Hydrochloride Reaction |

|---|---|---|---|

| Complexity | Low | Moderate | Low |

| Number of Steps | 1-2 | 5-6 | 1-3 |

| Yield | Moderate to High (70-85%) | Moderate (~67%) | Moderate to High (75-80%) |

| Purity | High (>98%) | Very High (>99.9%) | High (>98%) |

| Scalability | High | Moderate to High | High |

| Environmental Impact | Moderate | Low (green solvents) | Moderate |

| Suitability for SAR Studies | Limited | High | Moderate |

常见问题

Basic Research Questions

Q. What are the recommended solvents and solubility conditions for 5-(Piperazin-1-yl)isoquinoline hydrochloride in experimental setups?

- The compound is typically soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Solubility data suggests approximate values of 0.25 mg/mL in ethanol, 10 mg/mL in DMSO, and 2 mg/mL in DMF. For stability, stock solutions should be prepared under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers ensure the stability of this compound during storage?

- Store the compound as a crystalline solid in airtight containers under dry, inert conditions (e.g., desiccator with nitrogen purge). Avoid exposure to humidity and high temperatures. Stability studies recommend periodic HPLC or TLC analysis to monitor purity over time .

Q. What synthetic routes are validated for this compound?

- A common method involves nucleophilic substitution: reacting a halogenated isoquinoline precursor (e.g., 5-chloroisoquinoline) with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). The hydrochloride salt is precipitated using HCl gas or concentrated HCl in an ice bath .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 5-(Piperazin-1-yl)isoquinoline derivatives?

- Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediate energies. Tools like the Artificial Force Induced Reaction (AFIR) method help identify viable pathways, reducing trial-and-error experimentation. Experimental validation via in situ IR or NMR monitors reaction progress .

Q. What statistical design-of-experiment (DoE) approaches are effective for optimizing reaction yields?

- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can refine optimal conditions. For example, a CCD study might reveal that a 1:1.2 molar ratio of piperazine to halogenated precursor in DMF at 80°C maximizes yield .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

- Comparative crystallography (e.g., X-ray diffraction) of analogs like 7-chloro-4-(piperazin-1-yl)quinoline highlights how substituent placement alters π-π stacking or hydrogen bonding. Pair these with in vitro assays (e.g., enzyme inhibition) to correlate structure-activity relationships .

Q. What analytical techniques resolve contradictions in purity assessments across studies?

- Combine orthogonal methods:

- HPLC-MS for quantitative purity and mass confirmation.

- 1H/13C NMR to verify proton environments and detect residual solvents.

- Thermogravimetric Analysis (TGA) to assess hygroscopicity or decomposition .

Q. How can membrane separation technologies improve purification of this compound?

- Nanofiltration membranes with MWCO < 500 Da selectively retain the compound while removing smaller impurities (e.g., unreacted piperazine). Solvent-resistant membranes (e.g., polyimide) in cross-flow systems enhance scalability .

Methodological Notes

- Safety Protocols : Always handle the compound in fume hoods with PPE (gloves, lab coat, goggles). Refer to Safety Data Sheets (SDS) for spill management and first aid .

- Data Validation : Cross-reference spectral data (e.g., IR, NMR) with PubChem or crystallographic databases (e.g., CCDC) to confirm structural assignments .

- Ethical Compliance : Use the compound strictly for non-therapeutic research per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。